N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.: 303106-40-3
Cat. No.: VC16087171
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-40-3 |
|---|---|
| Molecular Formula | C16H14N4O3 |
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O3/c1-10-2-7-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(21)6-4-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
| Standard InChI Key | OWVJRPYIOVNKLE-RQZCQDPDSA-N |
| Isomeric SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O |
Introduction
N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of hydrazones. This compound features a hydrazone functional group, characterized by the presence of a hydrazine moiety linked to a carbonyl group. The structure incorporates a 4-hydroxybenzylidene moiety and a 5-methylfuran ring, contributing to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves a condensation reaction between 4-hydroxybenzaldehyde and 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide. This reaction is typically conducted in the presence of an acid catalyst under reflux conditions. After the reaction, the mixture is cooled, and the product is isolated by filtration and purified through recrystallization or advanced techniques like column chromatography.
Applications and Future Research Directions
Given its structural features and potential biological activities, N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide could be an interesting candidate for medicinal chemistry research. Future studies should focus on exploring its specific biological targets and pathways, as well as optimizing its synthesis for higher yields and purity.
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